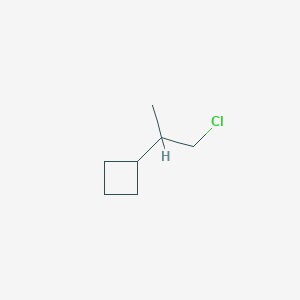
(1-Chloropropan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropropan-2-yl)cyclobutane is an organic compound with the molecular formula C7H13Cl It consists of a cyclobutane ring substituted with a 1-chloropropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-yl)cyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 1-chloropropan-2-yl chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.
Another method involves the use of a [2+2] cycloaddition reaction between an alkene and an allene, followed by chlorination of the resulting cyclobutane derivative. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloropropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of cyclobutanone or cyclobutanol.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
(1-Chloropropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Chloropropan-2-yl)cyclobutane involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Chloropropane: A linear alkane with a chlorine substituent.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group.
Uniqueness
(1-Chloropropan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a 1-chloropropan-2-yl group
Propiedades
Fórmula molecular |
C7H13Cl |
|---|---|
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
1-chloropropan-2-ylcyclobutane |
InChI |
InChI=1S/C7H13Cl/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3 |
Clave InChI |
XPRGJIYKDQRWJL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


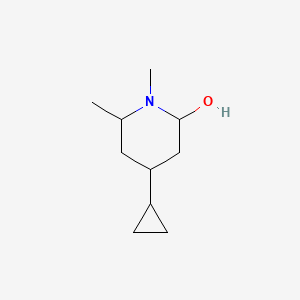
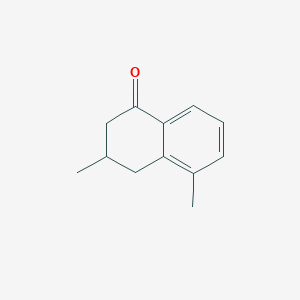
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)
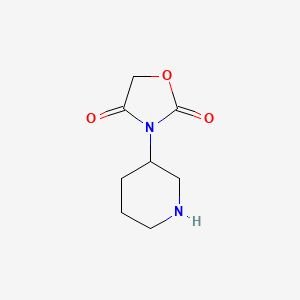
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)


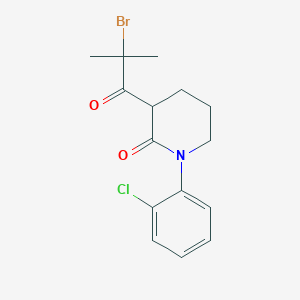


![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
